molecular formula C6H9NO3 B1141641 prop-2-enyl (2E)-2-hydroxyiminopropanoate CAS No. 113410-68-7

prop-2-enyl (2E)-2-hydroxyiminopropanoate

Cat. No.: B1141641
CAS No.: 113410-68-7
M. Wt: 143.14056
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

prop-2-enyl (2E)-2-hydroxyiminopropanoate is an organic compound that belongs to the class of oximes, which are characterized by the presence of the functional group -C=N-OH Oximes are known for their versatility in organic synthesis and their applications in various fields such as medicine, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

prop-2-enyl (2E)-2-hydroxyiminopropanoate can be synthesized through the condensation of allyl pyruvate with hydroxylamine hydrochloride. The reaction typically involves the following steps:

  • Dissolve allyl pyruvate in an appropriate solvent such as ethanol or methanol.
  • Add hydroxylamine hydrochloride to the solution.
  • Adjust the pH of the reaction mixture to around 7-8 using a base such as sodium carbonate.
  • Stir the reaction mixture at room temperature for several hours.
  • Isolate the product by filtration or extraction, followed by purification using recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of allyl pyruvate oxime can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of environmentally friendly solvents and catalysts can further enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

prop-2-enyl (2E)-2-hydroxyiminopropanoate undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides, which are useful intermediates in organic synthesis.

    Reduction: Reduction of the oxime group can yield the corresponding amine.

    Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Scientific Research Applications

prop-2-enyl (2E)-2-hydroxyiminopropanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of allyl pyruvate oxime involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it can bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The oxime group can also participate in hydrogen bonding and coordination with metal ions, influencing the compound’s biological and chemical properties .

Comparison with Similar Compounds

Similar Compounds

    Acetone oxime: Similar in structure but lacks the allyl group.

    Benzaldehyde oxime: Contains an aromatic ring instead of the allyl group.

    Cyclohexanone oxime: Contains a cyclohexane ring instead of the allyl group.

Uniqueness

prop-2-enyl (2E)-2-hydroxyiminopropanoate is unique due to the presence of the allyl group, which imparts distinct reactivity and properties compared to other oximes. The allyl group allows for additional functionalization and can participate in various organic reactions, making allyl pyruvate oxime a versatile compound in synthetic chemistry .

Properties

CAS No.

113410-68-7

Molecular Formula

C6H9NO3

Molecular Weight

143.14056

Synonyms

Propanoic acid, 2-(hydroxyimino)-, 2-propenyl ester (9CI)

Origin of Product

United States

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